1-(4-fluorophenyl)-1H-tetrazole-5-thiol

Crystal Engineering Coordination Chemistry Solid-State Analysis

Choose 1-(4-fluorophenyl)-1H-tetrazole-5-thiol for its unique, predictable centrosymmetric N-H···S hydrogen-bonded dimer—a robust supramolecular synthon for crystal engineering that non-planar analogs cannot replicate. The para-fluoro substituent provides a distinct electronic profile, and the thione-to-thiol tautomerization upon metal binding enables reliable (S,N)-bridging coordination for designing 1D coordination polymers. This bifunctional ligand is a strategic bioisostere for metabolically stable drug candidates and a fine-tuning component in anti-corrosion SAMs. Ensure your next project benefits from this specific substitution pattern; generic isomers lack this precise intermolecular coding.

Molecular Formula C7H5FN4S
Molecular Weight 196.21 g/mol
CAS No. 1544-79-2
Cat. No. B185367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-1H-tetrazole-5-thiol
CAS1544-79-2
Molecular FormulaC7H5FN4S
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=S)N=NN2)F
InChIInChI=1S/C7H5FN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
InChIKeySJCRPJPNUXPIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-1H-tetrazole-5-thiol (CAS: 1544-79-2): Procurement & Characterization Overview


1-(4-Fluorophenyl)-1H-tetrazole-5-thiol (CAS 1544-79-2) is a heterocyclic compound belonging to the class of 1-substituted tetrazole-5-thiols. It is characterized by a tetrazole ring bearing a para-fluorophenyl group at the N1 position and a thiol/thione moiety at the C5 position, conferring distinct electronic and coordination properties . The compound exists predominantly as the 1,4-dihydro-5-thione tautomer in the solid state, a structural feature confirmed by single-crystal X-ray diffraction (XRD) [1][2]. It is commonly employed as a synthetic intermediate for unsymmetrical sulfides [3] and as a ligand in coordination chemistry [2]. The molecular formula is C₇H₅FN₄S with a molecular weight of 196.21 g/mol, and commercial material is typically supplied at a minimum purity of 95% .

1-(4-Fluorophenyl)-1H-tetrazole-5-thiol: Why In-Class Analogs Are Not Interchangeable


In-class substitution of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol with structurally similar analogs (e.g., 2-fluoro, 3-fluoro, or 4-chloro isomers) is not scientifically sound. Key properties governing reactivity and performance are exquisitely sensitive to the substituent's nature and position. For instance, the solid-state tautomeric form (thione vs. thiol) directly dictates the compound's ability to participate in specific hydrogen-bonding networks, which is critical for crystal engineering and metal coordination [1][2]. Furthermore, the para-fluoro substituent imparts a specific electronic profile and hydrogen-bonding capability that differs significantly from ortho- or meta-fluoro isomers, as well as from 4-chloro analogs, which can dramatically alter biological activity, corrosion inhibition efficiency, and ligand field strength [2]. The following section provides the quantitative evidence required to differentiate this specific compound from its closest structural neighbors.

Quantitative Differentiation of 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol: A Procurement Evidence Guide


X-Ray Crystallography: Solid-State Thione Tautomerism and Defined Torsion Angle for 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol

Single-crystal X-ray diffraction (XRD) of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione (I) confirms the compound exists exclusively as the thione tautomer in the solid state. The analysis provides a precise interplanar torsion angle of 54.99(7)° between the tetrazole and 4-fluorophenyl rings. In contrast, the phenyl analog (R=H) is reported to adopt a more planar conformation, which affects intermolecular packing and hydrogen-bonding patterns [1][2].

Crystal Engineering Coordination Chemistry Solid-State Analysis

Hydrogen-Bonded Dimer Formation: A Unique Supramolecular Synthon for 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol

XRD analysis reveals that 1-(4-fluorophenyl)-1H-tetrazole-5-thione molecules assemble into robust, centrosymmetric dimers in the solid state. These dimers are sustained by a pair of N-H···S hydrogen bonds (thioamide-thioamide synthon) forming a central, planar eight-membered {S=C–N–H···S=C–N–H···} ring. The 4-chloro analog (CAS 27143-76-6) also forms dimers, but the difference in halogen (F vs. Cl) modulates the secondary intermolecular interactions (e.g., halogen bonding, π-stacking) that determine crystal packing and long-range order [1][2].

Supramolecular Chemistry Crystal Engineering Non-Covalent Interactions

Cadmium(II) Coordination: Thione-to-Thiol Tautomerization and Distorted Tetrahedral Geometry

Upon complexation with cadmium(II) chloride, the free ligand (thione form) undergoes tautomerization to the thiol form. The resulting 1D coordination polymer, [Cd(C₇H₄FN₄S)₂]ₙ, features a distorted tetrahedral geometry around the Cd(II) center, coordinated by two nitrogen and two sulfur atoms from four different ligands. This contrasts with the behavior of the unsubstituted phenyl analog, which may exhibit different coordination modes due to altered steric and electronic effects [1][2].

Coordination Chemistry Ligand Design Metal Complexes

Synthetic Utility: Preparation of Unsymmetrical Sulfides with Yields up to 80%

1-(4-Fluorophenyl)-1H-tetrazole-5-thiol serves as a versatile intermediate for the synthesis of unsymmetrical sulfides. Its sodium salt is reacted with various 1-R'-5-halotetrazoles via a fusion method to afford the target sulfides in yields ranging from 50% to 80% [1]. This reactivity is characteristic of 1-substituted tetrazole-5-thiols, but the specific para-fluoro substituent is a key pharmacophore in medicinal chemistry, often employed as a bioisostere for carboxylic acids or to modulate metabolic stability [2].

Organic Synthesis Medicinal Chemistry Building Blocks

Fluorine Substitution Effects on Corrosion Inhibition: A Structure-Activity Relationship

The class of 5-mercaptotetrazoles is known for corrosion inhibition of metals like aluminum and silver [1]. Within this class, the nature of the N1-substituent critically impacts performance. A study on sodium 1-phenyl-1H-5-mercaptotetrazole (Tph) demonstrated that replacing the phenyl group with a methyl substituent accelerates the corrosion process by orders of magnitude [1]. The para-fluoro substituent in the target compound is expected to further modulate these properties by influencing the electron density on the tetrazole ring and the molecule's ability to adsorb onto metal surfaces and form a protective self-assembled monolayer (SAM).

Corrosion Inhibition Materials Chemistry Electrochemistry

Differential Antifungal Activity Against Candida Species: The Role of the Phenyl Substituent

Antifungal screening of substituted 1-phenyl-5-mercaptotetrazoles has shown activity against Candida tropicalis and C. pseudotropicalis, with the specific substituent on the phenyl ring being a determinant of potency and spectrum . A study on 1-phenyl-1H-tetrazole-5-thiol derivatives identified compounds with significant inhibitory activity against both Gram-positive and Gram-negative bacteria [1]. While direct MIC data for the 4-fluoro derivative against these strains is not provided in these sources, the class-level evidence strongly suggests that the 4-fluorophenyl group will impart a distinct biological profile compared to other halogenated (e.g., 4-chloro) or non-halogenated analogs.

Antifungal Medicinal Chemistry Bioactivity

Procurement Scenarios for 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol: Where It Provides a Verifiable Advantage


Crystal Engineering: Rational Design of Co-Crystals and Hydrogen-Bonded Frameworks

Leverage the well-defined, centrosymmetric N-H···S hydrogen-bonded dimer of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol as a reliable supramolecular synthon. The non-planar geometry, with a torsion angle of 54.99°, provides a predictable motif for constructing crystal lattices with specific topologies. This makes it a superior choice over more planar analogs where packing is less predictable [1][2].

Coordination Chemistry: Precursor for Metal-Organic Frameworks and 1D Coordination Polymers

Employ this compound as a bifunctional ligand for the synthesis of metal complexes and coordination polymers. Its ability to tautomerize from a thione to a thiol upon metal binding and to bridge metal centers in a (S,N)-donor fashion, as demonstrated in its 1D cadmium(II) complex, offers a unique coordination mode for designing materials with tailored dimensionality and properties [1][2].

Medicinal Chemistry: A Key Building Block for Fluorine-Containing Bioisosteres

Use 1-(4-fluorophenyl)-1H-tetrazole-5-thiol as a versatile intermediate to introduce a metabolically stable, carboxylic acid bioisostere into drug candidates. The para-fluoro substituent enhances lipophilicity and can improve target binding compared to non-fluorinated analogs. It is a strategic alternative to 4-chloro or unsubstituted phenyl derivatives when a specific electronic profile is required [1].

Materials Science: Corrosion Inhibitor with Potential for Enhanced Surface Adsorption

Utilize the compound as a component in anti-corrosion formulations for metals. Building on the established performance of 5-mercaptotetrazoles, the 4-fluorophenyl group offers a distinct electronic environment that can influence the formation and stability of self-assembled monolayers (SAMs) on surfaces like silver and aluminum. This provides a fine-tuning knob for optimizing protection in specific electrolytic environments [2][3].

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